6-Ethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant biological and pharmacological properties. This compound features an ethoxy group at the 6th position of the tetrahydroisoquinoline ring, which can influence its chemical behavior and biological activity.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which 6-ethoxy-1,2,3,4-tetrahydroisoquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets through various mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
This compound may affect various biochemical pathways due to its structural similarity to other THIQs . These compounds have been shown to exert diverse biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Thiqs are known to exert diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
The biological actions of THIQs appear critically dependent on their metabolism .
Cellular Effects
Some THIQs have been found to have neuroprotective and neurorestorative actions
Molecular Mechanism
It is known that THIQs can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, THIQs can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .
Metabolic Pathways
It is known that THIQs can be originated as a consequence of reactions between biogenic amines and electrophilic carbonyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . The ethoxy group can be introduced through various alkylation reactions using ethyl halides or ethyl alcohol in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can convert it to more saturated derivatives, such as decahydroisoquinoline.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Ethyl halides, bases like sodium hydride (NaH).
Major Products:
Oxidation: Nitrones.
Reduction: Decahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinolines.
Scientific Research Applications
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Comparison with Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with a methoxy group instead of an ethoxy group.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group, known for its antineuroinflammatory properties.
Uniqueness: 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the ethoxy group, which can influence its lipophilicity, reactivity, and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
6-ethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11/h3-4,7,12H,2,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHBHXZLVGXOTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CNCC2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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